Sulfathiazole
Sulfathiazole
Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base.
Sulfathiazole is a 1,3-thiazole compound having a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, an environmental contaminant, a xenobiotic, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a member of 1,3-thiazoles, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
Sulfathiazole is a short-acting sulfa drug. It used to be a common oral and topical antimicrobial until less toxic alternatives were discovered. It is still occasionally used, sometimes in combination with sulfabenzamide and sulfacetamide. Except for those formulated for vaginal use, the FDA withdrew its approval for the use of all drug products containing sulfathiazole.
Sulfathiazole is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.
A sulfathiazole compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine.
See also: Formosulfathiazole (monomer of) ... View More ...
Sulfathiazole is a 1,3-thiazole compound having a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, an environmental contaminant, a xenobiotic, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a member of 1,3-thiazoles, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
Sulfathiazole is a short-acting sulfa drug. It used to be a common oral and topical antimicrobial until less toxic alternatives were discovered. It is still occasionally used, sometimes in combination with sulfabenzamide and sulfacetamide. Except for those formulated for vaginal use, the FDA withdrew its approval for the use of all drug products containing sulfathiazole.
Sulfathiazole is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums.
A sulfathiazole compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine.
See also: Formosulfathiazole (monomer of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
72-14-0
VCID:
VC0544137
InChI:
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)
SMILES:
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Molecular Formula:
C9H9N3O2S2
Molecular Weight:
255.3 g/mol
Sulfathiazole
CAS No.: 72-14-0
Inhibitors
VCID: VC0544137
Molecular Formula: C9H9N3O2S2
Molecular Weight: 255.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base. Sulfathiazole is a 1,3-thiazole compound having a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, an environmental contaminant, a xenobiotic, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a member of 1,3-thiazoles, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide. Sulfathiazole is a short-acting sulfa drug. It used to be a common oral and topical antimicrobial until less toxic alternatives were discovered. It is still occasionally used, sometimes in combination with sulfabenzamide and sulfacetamide. Except for those formulated for vaginal use, the FDA withdrew its approval for the use of all drug products containing sulfathiazole. Sulfathiazole is a short-acting sulfonamide antibiotic. Its use has been largely replaced with less toxic alternatives but is still used in combination with sulfacetamide and sulfabenzamide for the treatment of vaginal infections and for disinfecting home aquariums. A sulfathiazole compound that is used as a short-acting anti-infective agent. It is no longer commonly used systemically due to its toxicity, but may still be applied topically in combination with other drugs for the treatment of vaginal and skin infections, and is still used in veterinary medicine. See also: Formosulfathiazole (monomer of) ... View More ... |
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CAS No. | 72-14-0 |
Product Name | Sulfathiazole |
Molecular Formula | C9H9N3O2S2 |
Molecular Weight | 255.3 g/mol |
IUPAC Name | 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12) |
Standard InChIKey | JNMRHUJNCSQMMB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |
Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |
Appearance | White to off-white crystalline powder. |
Colorform | Brown plates, rods or powder from 45% alcohol Yellowish-white prismatic rods and six sided plates and prisms |
Melting Point | 396.5 °F (Form I); 347 °F (Form II) (NTP, 1992) 175 °C (form a); 202 °C (form b) 189 °C |
Physical Description | Sulfathiazole is a white crystalline powder. Is dimorphous: form I is consists of prismatic rods and form II of six-sided plates and prisms. Insoluble in water and soluble in dil aqueous acid and aqueous base. White solid; [HSDB] Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 144-74-1 (mono-hydrochloride salt) |
Shelf Life | The stability of sulfamethazine (sulfadimidine) sulfathiazole, sulfameter (sulfamethoxydiazine), and sulfacetamide during acid hydrolysis in one mol/L of hydrochloric acid under increased temperature was examined using high pressure liquid chromatography. Kinetic characteristics of the process of decomposition were calculated from the found values of the concentration of undecomposed sulfonamide in relation to time. The calculated values of activation energy for the individual sulfonamides are given. The paper stresses the illustrativeness of HPLC in the examination of decomposition products. |
Solubility | Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) Amorphous powder. Practically insol in water /Polymer with formaldehyde/ Soly at 26 °C (mg/100 mL): water 60 (pH 6.03); alcohol 525. Sol in acetone, dil mineral acids, KOH and NaOH solns, ammonia water. Sparingly soluble in ethanol. Practically insoluble in chloroform, ether. Slightly soluble in dimethyl sulfoxide. In water, 373 mg/L at 25 °C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-amino-N-2-thiazolyl Benzenesulfonamide Alphadol Benzenesulfonamide, 4 amino N 2 thiazolyl Benzenesulfonamide, 4-amino-N-2-thiazolyl N(1)-2-thiazolylsulfanilamide norsulfazole sulfathiazole Sulfathiazole Sodium sulfathiazole, monosodium salt |
Vapor Pressure | 4.22X10-8 mm Hg at 25 °C (est) |
Reference | 1: Kabra SK, Lodha R. Antibiotics for preventing complications in children with measles. Cochrane Database Syst Rev. 2013 Aug 14;8:CD001477. doi: 10.1002/14651858.CD001477.pub4. Review. PubMed PMID: 23943263. 2: Abu Bakar MR, Nagy ZK, Rielly CD, Dann SE. Investigation of the riddle of sulfathiazole polymorphism. Int J Pharm. 2011 Jul 29;414(1-2):86-103. doi: 10.1016/j.ijpharm.2011.05.004. Epub 2011 May 10. Review. PubMed PMID: 21596117. 3: Kabra SK, Lodha R, Hilton DJ. Antibiotics for preventing complications in children with measles. Cochrane Database Syst Rev. 2008 Jul 16;(3):CD001477. doi: 10.1002/14651858.CD001477.pub3. Review. Update in: Cochrane Database Syst Rev. 2013;8:CD001477. PubMed PMID: 18646073. 4: Heifets LB. Antimycobacterial drugs. Semin Respir Infect. 1994 Jun;9(2):84-103. Review. Erratum in: Semin Respir Infect 1995 Jun;10(2):121. PubMed PMID: 7973175. 5: Paynter OE, Burin GJ, Jaeger RB, Gregorio CA. Goitrogens and thyroid follicular cell neoplasia: evidence for a threshold process. Regul Toxicol Pharmacol. 1988 Mar;8(1):102-19. Review. PubMed PMID: 3285378. 6: Makarov VA, Kudrin AN. [Mechanism of absorption and acetylation of sulfanilamides in the body]. Klin Med (Mosk). 1983 Nov;61(11):17-21. Review. Russian. PubMed PMID: 6363811. 7: Hekster CA, Vree TB. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiot Chemother (1971). 1982;31:22-118. Review. PubMed PMID: 7036849. |
PubChem Compound | 5340 |
Last Modified | Aug 15 2023 |
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